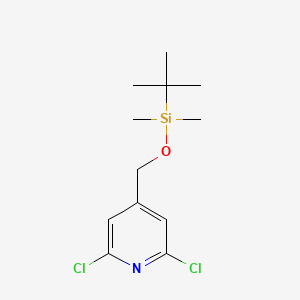
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkylating agents such as alkyl halides
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine
Substitution: Various alkylated derivatives of L-tyrosine
Oxidation: Quinones
Reduction: Catechols
Scientific Research Applications
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-tyrosine: Similar structure but lacks the 3-tert-butoxycarbonylaminopropyl group.
N-tert-butoxycarbonyl-O-(3-aminopropyl)-L-tyrosine: Similar structure but without the Boc protection on the 3-aminopropyl group.
Uniqueness
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is unique due to the presence of dual Boc protecting groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.
Properties
Molecular Formula |
C22H34N2O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |
InChI Key |
AZYSHDSVGUFBQN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8479817.png)








![7-Phenyl-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8479881.png)




